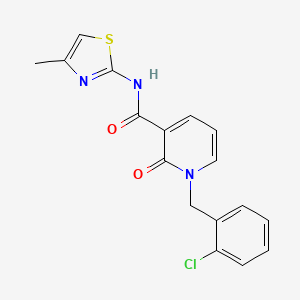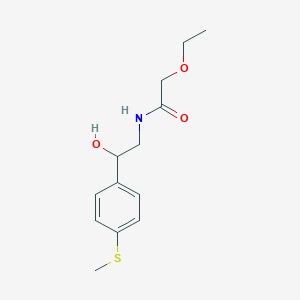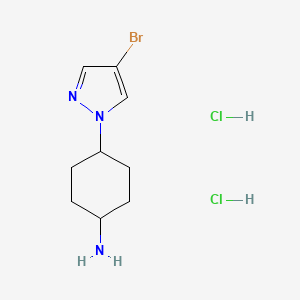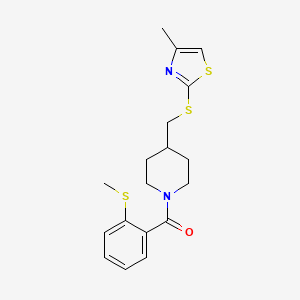
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone," is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a piperidine moiety, which is a common feature in many drugs, and thiazole, a heterocyclic compound that often contributes to the biological activity of molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from readily available materials. For instance, piperidine-4-carboxylic acid and ethyl carbonochloridate were used to synthesize a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, through amidation, Friedel-Crafts acylation, and hydration . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed specific dihedral angles between the benzene ring and the piperidine rings . The piperidine ring is often found in a chair conformation, which is a stable form for six-membered rings .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a methanone group suggests the possibility of nucleophilic addition reactions, while the thiazole and thioether groups may participate in electrophilic substitution reactions. The molecular docking study of a related compound indicated potential antibacterial activity, which could be explored for the compound as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using density functional theory (DFT) calculations, which provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers . The HOMO-LUMO energy gap can give an indication of the compound's stability and reactivity. The crystallographic data can reveal the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and melting point .
Scientific Research Applications
Structural and Theoretical Studies
- A study by Karthik et al. (2021) focused on the synthesis and characterization of a related compound, highlighting the importance of spectroscopic techniques, X-ray diffraction studies, and density functional theory (DFT) calculations for understanding the molecule's structural integrity and stability. This research provides a foundational understanding of the chemical and physical properties of similar compounds, which could be extrapolated to understand the scientific applications of "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone" (Karthik et al., 2021).
Synthesis and Chemical Reactions
- The research by Omar and Basyouni (1974) explored the stereochemistry of ionic thiol addition to acetylenic ketones, including piperidine-catalyzed reactions, which are relevant for the synthesis and modification of compounds like the one . This study highlights the configurational assignments based on NMR, UV, and IR spectroscopy, which are crucial for the synthesis and understanding of the compound's chemical behavior (Omar & Basyouni, 1974).
Antimicrobial Activity
- A novel approach to creating antimicrobial agents was discussed by an unnamed author (2017) in the synthesis of 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives. This work suggests the potential antimicrobial applications of compounds structurally related to "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone", emphasizing the importance of novel chemical entities (NCEs) in developing new antimicrobial solutions (Author, 2017).
Molecular Docking Studies
- Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on compounds with a similar molecular structure. These studies are essential for understanding the interaction of such compounds with biological targets, potentially informing their therapeutic applications. The molecular docking study, in particular, helps to understand the antibacterial activity of the compound, indicating the broader implications of "(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone" in medical research (Shahana & Yardily, 2020).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound based on the current findings.
Please consult with a chemist or a relevant expert for detailed and accurate information.
properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS3/c1-13-11-23-18(19-13)24-12-14-7-9-20(10-8-14)17(21)15-5-3-4-6-16(15)22-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJDGJYPOQQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B3005559.png)
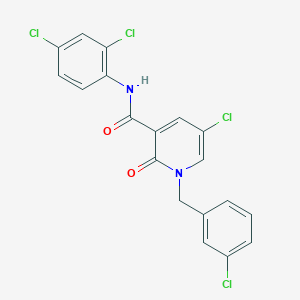
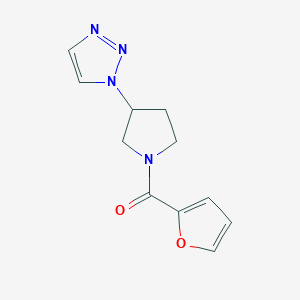
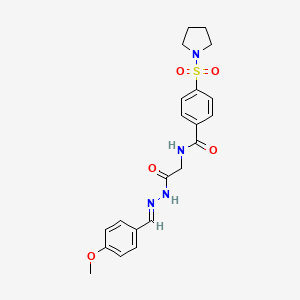

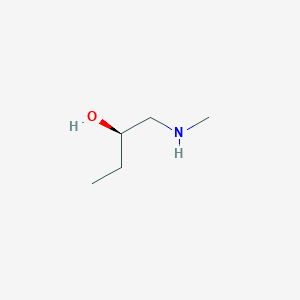
![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)
